molecular formula C9H5F3O3 B2630999 3-Formyl-5-(trifluoromethyl)benzoic acid CAS No. 604001-03-8

3-Formyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2630999
CAS No.: 604001-03-8
M. Wt: 218.131
InChI Key: JXRQDLMMHRJEAY-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a formyl group at the third position and a trifluoromethyl group at the fifth position on a benzoic acid ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-(trifluoromethyl)benzoic acid typically involves the formylation of 5-(trifluoromethyl)benzoic acid. One common method is the Vilsmeier-Haack reaction, where 5-(trifluoromethyl)benzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product, often involving advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-Carboxy-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Hydroxymethyl-5-(trifluoromethyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-5-(trifluoromethyl)benzoic acid finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Employed in the synthesis of bioactive compounds that can interact with biological targets.

    Medicine: Investigated for its potential in drug discovery and development, particularly for its ability to modify pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity, influencing its interaction with molecular targets and pathways .

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 3-Formyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, 3,5-Bis(trifluoromethyl)benzoic acid lacks the formyl group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

3-formyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRQDLMMHRJEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604001-03-8
Record name 3-formyl-5-(trifluoromethyl)benzoic acid
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